5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family. . This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate the reaction process, resulting in the rapid formation of the desired benzofuran compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
- 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine
- 5-Chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
Uniqueness
5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both chlorine and fluorine substituents on the benzofuran ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9ClFNO |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
5-chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9ClFNO/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4,8H,12H2,1H3 |
InChI Key |
JZSVQOBLPJCAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
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